(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
Description
Overview of Isoxazole (B147169) and Pyrrolidine (B122466) Heterocycles in Biologically Active Compounds
The isoxazole and pyrrolidine rings are prominent structural motifs in a vast array of biologically active compounds and approved drugs. rsc.orgnih.gov Their prevalence stems from their ability to engage in crucial molecular interactions with biological targets and to confer favorable physicochemical properties upon the molecules they are part of.
Isoxazole: This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. nih.gov The isoxazole ring is relatively stable and can act as a bioisostere for other functional groups, such as amide or ester moieties, thereby improving the pharmacokinetic profile of a drug candidate. rsc.org Its aromatic nature and the presence of heteroatoms allow it to participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are critical for binding to biological targets. rsc.org A wide spectrum of pharmacological activities has been attributed to isoxazole-containing compounds, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.gov
Pyrrolidine: As a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological macromolecules. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, and it often plays a key role in the water solubility of drug molecules. The pyrrolidine scaffold is a key component in numerous drug classes, including ACE inhibitors, antiviral agents, and central nervous system drugs. nih.gov
The combination of these two privileged scaffolds in the form of a 2-(isoxazolyl)pyrrolidine structure presents an exciting opportunity for the design of novel drug candidates with potentially unique pharmacological profiles.
Significance of Stereochemistry in Drug Discovery, with a Focus on (2S)-Configuration
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental concept in drug discovery and development. Biological systems, such as enzymes and receptors, are chiral environments, and as a result, they often exhibit stereoselectivity in their interactions with drug molecules. This means that different stereoisomers of a drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. nih.gov
The (2S)-configuration at the 2-position of the pyrrolidine ring is of particular importance in medicinal chemistry. This specific stereochemistry is found in the naturally occurring amino acid L-proline, a fundamental building block of proteins. Consequently, many biological targets have evolved to recognize and bind molecules with this specific spatial arrangement. The incorporation of a (2S)-pyrrolidine moiety can therefore enhance the affinity and selectivity of a drug candidate for its intended target. nih.gov
Academic Research Landscape of the (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine Core Structure
While the individual isoxazole and pyrrolidine moieties are extensively studied, the specific core structure of this compound is a relatively underexplored area in academic literature. Direct research focusing solely on this compound is limited. However, the broader class of isoxazole-pyrrolidine hybrids has been the subject of some investigation, hinting at the potential of this scaffold.
Research into related structures has demonstrated a range of biological activities. For instance, various pyrrolo-isoxazole containing compounds have been evaluated for neuroprotective, anti-stress, acetylcholinesterase and anti-amnestic, antihypertensive, and antibacterial activities. nih.gov The synthesis of novel polyhydroxylated pyrrolidine-isoxazole hybrid molecules has also been reported, suggesting an interest in this scaffold for creating diverse chemical libraries for biological screening. researchgate.net
A patent for a method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles highlights the industrial interest in similar structures, likely for their potential as intermediates or active pharmaceutical ingredients. This indicates that while academic publications on the specific ethyl-substituted derivative are scarce, the underlying scaffold is recognized for its potential value.
The academic landscape suggests that the this compound core is a promising but nascent area of research. The established biological significance of its constituent heterocycles and the importance of its specific stereochemistry provide a strong rationale for its further investigation. Future research will likely focus on the development of efficient synthetic routes to this and related compounds, followed by their systematic evaluation in a variety of biological assays to uncover their therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBCQVMEHMRQS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=C1)[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2s 2 3 Ethylisoxazol 5 Yl Pyrrolidine and Analogues
Advanced Synthetic Routes to the Isoxazole (B147169) Ring System with Ethyl Substitution
The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through various cyclization strategies. When a 3-ethyl substituent is required, careful selection of precursors and reaction conditions is paramount.
Cyclization Reactions for Isoxazole Formation
The construction of the isoxazole ring system is commonly achieved through [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form the five-membered ring. One of the most prevalent methods is the reaction of a nitrile oxide with an alkyne. In the context of synthesizing a 3-ethyl-5-substituted isoxazole, this would involve the reaction of propanenitrile oxide (the source of the 3-ethyl group) with a suitable alkyne bearing a precursor to the pyrrolidine (B122466) moiety at what will become the 5-position of the isoxazole.
Another powerful method for isoxazole synthesis is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This approach offers a high degree of regiocontrol. For the synthesis of a 3-ethylisoxazole derivative, a pent-1-yn-3-one (B3048344) derivative would be a key intermediate. This would then be converted to its O-methyl oxime, followed by cyclization induced by an electrophile such as iodine monochloride (ICl) or bromine (Br2).
Intramolecular nitrile oxide cycloaddition (INOC) is a further strategy that can be employed. This involves a molecule containing both a nitrile oxide precursor (like an oxime) and an alkyne. Upon in situ generation of the nitrile oxide, it undergoes an intramolecular cycloaddition with the alkyne to form a fused ring system containing the isoxazole.
Precursor Selection and Optimization for 3-Ethylisoxazole Synthesis
The selection of appropriate precursors is critical for the successful synthesis of the 3-ethylisoxazole ring. For methods involving nitrile oxides, 1-nitropropane (B105015) is a common and effective precursor to propanenitrile oxide. Dehydration of 1-nitropropane, often using reagents like phosphorus oxychloride in the presence of a base, generates the reactive nitrile oxide in situ for subsequent cycloaddition.
In the context of the electrophilic cyclization of alkynones, the synthesis of the requisite 1-substituted pent-1-yn-3-one is a key step. This can be achieved through various methods, including the Sonogashira coupling of a terminal alkyne with an acid chloride. The choice of the substituent at the 1-position of the alkyne is crucial as it will ultimately become the substituent at the 5-position of the isoxazole.
A general and versatile method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound. A documented example is the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, where 1-nitropropane serves as the precursor for the 3-ethyl group. orgsyn.org This reaction proceeds by reacting an ethyl β-aminocrotonate with 1-nitropropane in the presence of a dehydrating agent like phosphorus oxychloride and a base such as triethylamine (B128534). orgsyn.org Although this specific example yields a 5-methyl substituted isoxazole, the methodology is adaptable for the synthesis of other 5-substituted analogues by varying the starting enamino ester.
| Precursor for 3-Ethyl Group | Reaction Type | Key Reagents | Resulting Intermediate/Product |
| 1-Nitropropane | Nitrile Oxide Generation | Phenyl isocyanate, Et3N | Propanenitrile oxide |
| Pent-1-yn-3-one derivative | Electrophilic Cyclization | 1. NH2OH·HCl, Pyridine2. ICl or Br2 | 3-Ethyl-5-substituted-4-haloisoxazole |
| 1-Nitropropane | Reaction with Enamino Ester | Phosphorus oxychloride, Triethylamine | Ethyl 3-ethyl-5-substituted-4-isoxazolecarboxylate |
Asymmetric Synthesis of the (2S)-Pyrrolidine Moiety
The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many compounds. Therefore, the development of asymmetric methods to synthesize enantiomerically pure 2-substituted pyrrolidines, such as the (2S)-moiety in the target molecule, is of significant interest.
Stereoselective Approaches to 2-Substituted Pyrrolidines
A variety of stereoselective approaches have been developed for the synthesis of 2-substituted pyrrolidines. These methods often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis to control the stereochemical outcome of the reaction.
One notable biocatalytic approach utilizes transaminases for the asymmetric synthesis of 2-substituted pyrrolidines. Starting from ω-haloketones, transaminases can catalyze the stereoselective amination to produce a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the desired pyrrolidine with high enantiomeric excess.
Another strategy involves the diastereoselective alkylation of chiral enamines or metalloenamines derived from proline. The inherent chirality of the proline scaffold directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the activating group affords the 2-substituted pyrrolidine.
Chiral Pool Synthesis Strategies for Pyrrolidine Derivatives
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives are excellent examples of chiral pool starting materials for the synthesis of (2S)-pyrrolidines.
(S)-Prolinol, which can be readily obtained by the reduction of L-proline, is a versatile intermediate. nih.gov The hydroxyl group of prolinol can be activated and displaced by a nucleophile, or the amino group can be protected and the hydroxyl group oxidized to an aldehyde for further elaboration, all while retaining the stereochemical integrity of the C2 position.
Pyroglutamic acid, another derivative of proline, is also a common starting material. Its lactam structure can be reductively opened or otherwise functionalized to provide access to a wide range of 2-substituted pyrrolidine derivatives.
| Chiral Starting Material | Key Transformation | Resulting Derivative |
| L-Proline | Reduction (e.g., with LiAlH4) | (S)-Prolinol |
| L-Proline | Esterification and functionalization | Various 2-substituted (S)-pyrrolidines |
| (S)-Pyroglutamic Acid | Reductive cleavage and functionalization | Various 2-substituted (S)-pyrrolidines |
Catalytic Asymmetric Methodologies in Pyrrolidine Annulation
Catalytic asymmetric methods offer an efficient and atom-economical way to construct chiral pyrrolidine rings. These methods typically involve the use of a chiral catalyst, often a metal complex with a chiral ligand, to control the stereoselectivity of a ring-forming reaction.
One such approach is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with alkenes. In the presence of a chiral Lewis acid catalyst, the cycloaddition proceeds with high enantioselectivity, affording highly functionalized pyrrolidines. The substituents on both the azomethine ylide and the alkene can be varied to access a wide range of pyrrolidine derivatives.
Another powerful strategy is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). This reaction can be used to construct the pyrrolidine ring by an intramolecular cyclization of a substrate containing both a nucleophile and an allylic leaving group. The use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst can induce high levels of enantioselectivity in the cyclization step.
Furthermore, asymmetric hydrogenation of pyrrole (B145914) derivatives using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, can provide access to enantiomerically enriched pyrrolidines. The substrate may require specific substitution patterns to achieve high levels of stereocontrol.
| Catalytic Method | Catalyst System | Key Reaction |
| Asymmetric [3+2] Cycloaddition | Chiral Lewis Acid (e.g., Cu(II) or Ag(I) with chiral ligand) | Azomethine ylide + Alkene |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral phosphine ligand | Intramolecular cyclization of an allylic substrate |
| Asymmetric Hydrogenation | Rhodium or Iridium catalyst with chiral phosphine ligand | Hydrogenation of a substituted pyrrole |
Coupling Strategies for Isoxazole and Pyrrolidine Moieties
The synthesis of molecules incorporating both isoxazole and pyrrolidine rings relies on robust and efficient coupling strategies. These methods are pivotal in creating the foundational carbon-carbon bond that links the two heterocyclic systems.
Formation of the Carbon-Carbon Bond between the Rings
The primary method for constructing the isoxazole ring system linked to a pyrrolidine moiety is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.govresearchgate.net This reaction typically involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, like an alkyne or alkene. researchgate.netresearchgate.net
One effective strategy involves the use of a proline-derived nitrone, which contains the pre-formed pyrrolidine ring, and reacting it with a terminal alkyne. nih.gov For the synthesis of (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, 1-butyne (B89482) would serve as the alkyne component, providing the ethyl group at the 3-position of the resulting isoxazole ring. This cycloaddition reliably establishes the quaternary carbon center and the direct C-C linkage between the two rings. nih.gov
Alternative multistep approaches can also be employed. For instance, a three-component coupling reaction of an aldehyde, (S)-pyrrolidin-2-ylmethanol, and an alkyne can generate a propargylamine (B41283) intermediate. researchgate.net Subsequent intramolecular cycloaddition of a nitrile oxide derived from this intermediate can then form the isoxazole ring, effectively linking it to the pyrrolidine scaffold. researchgate.net Another method involves the reductive cleavage of an initially formed isoxazoline (B3343090) ring, which unmasks a ketone that can then undergo further intramolecular reactions to forge the spirocyclic or linked ring system. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of these synthetic strategies is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reactant concentrations. beilstein-journals.orgsemanticscholar.org
For [3+2] cycloaddition reactions, the selection of the solvent and base system is critical for achieving high yields. semanticscholar.org For example, combinations like triethylamine in toluene (B28343) or aqueous sodium carbonate have proven effective for different substrates. semanticscholar.org The reaction temperature and duration are also optimized to ensure complete conversion while minimizing side product formation. In some cases, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for isoxazole formation. semanticscholar.org
The optimization of a model reaction for the synthesis of substituted pyrrolidinones demonstrated that changing the solvent from glacial acetic acid to ethanol (B145695) and increasing the equivalents of the amine reactant could dramatically increase the product yield from 36% to 89%. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for Pyrrolidine-based Syntheses
| Entry | Reactant Ratio (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1:2.5 | Glacial Acetic Acid | 95 | 9.5 | 36 | beilstein-journals.org |
| 2 | 1:2.5 | DMF | 95 | 6 | 62 | beilstein-journals.org |
| 3 | 1:2.5 | Ethanol | 80 | 3 | 72 | beilstein-journals.org |
| 4 | 1:4 | Ethanol | 80 | 5 | 89 | beilstein-journals.org |
This table illustrates the impact of solvent and reactant stoichiometry on the yield of a reaction forming a substituted pyrrolidinone, a principle applicable to the synthesis of this compound analogues.
Derivatization and Functionalization of the this compound Core
Once the core structure is assembled, further chemical modifications can be introduced to explore the structure-activity relationships of its analogues. The pyrrolidine nitrogen, the ethyl group, and the isoxazole ring itself offer sites for functionalization.
Substitutions on the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring is a highly versatile handle for derivatization. nih.gov Its nucleophilicity allows for a wide range of substitutions, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov
Common transformations include:
N-Acylation: Reaction with acid chlorides or anhydrides introduces amide functionalities. This was demonstrated in a strategy where an acid chloride derived from homoveratric acid was used to acylate the pyrrolidine nitrogen. nih.gov
N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
N-Arylation: Palladium-catalyzed coupling reactions can be used to introduce aryl groups.
Boc-Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its reactivity during subsequent synthetic steps, followed by deprotection to allow for late-stage functionalization. mdpi.com
Table 2: Examples of Substitutions on the Pyrrolidine Nitrogen
| Reagent | Resulting Functional Group | Purpose | Reference |
|---|---|---|---|
| Boc2O | N-Boc (tert-butyloxycarbonyl) | Protection of the amine | mdpi.com |
| Homoveratric acid chloride | N-Acyl | Introduction of a complex substituent | nih.gov |
| Alkyl Halides | N-Alkyl | Functionalization | nih.gov |
| Arylboronic Acids (with Pd catalyst) | N-Aryl | Functionalization | mdpi.com |
This table provides examples of common derivatizations performed on the nitrogen atom of the pyrrolidine ring in analogous structures.
Modifications of the Ethyl Group on the Isoxazole Ring
Direct post-synthetic modification of the ethyl group at the C-3 position of the isoxazole ring is challenging due to its generally unreactive aliphatic nature. A more common and effective strategy is to introduce desired functionality during the synthesis of the isoxazole ring itself. This "pre-functionalization" approach involves using a substituted alkyne in the initial cycloaddition reaction instead of 1-butyne.
For example, an alkyne bearing a protected alcohol, an ester, or another functional group could be used. After the formation of the isoxazole-pyrrolidine core, this functional group can be deprotected and further manipulated. This approach allows for the introduction of a wide variety of substituents at the position corresponding to the ethyl group, providing access to a diverse library of analogues for further study.
Exploration of Substituents on the Isoxazole 5-Position
The 5-position of the isoxazole ring is another key site for introducing structural diversity. The nature of the substituent at this position is determined by the choice of the dipolarophile (the alkyne or alkene) used in the [3+2] cycloaddition reaction. nih.govnih.gov
By varying the terminal alkyne, a range of functionalities and carbon frameworks can be installed at the 5-position. nih.gov For instance, the use of trimethylsilylacetylene (B32187) in the cycloaddition reaction introduces a trimethylsilyl (B98337) (TMS) group. nih.gov This TMS group can later be removed via protodesilylation, providing a versatile synthetic intermediate for further transformations. nih.gov This modularity allows for the systematic exploration of how different substituents at this position influence the properties of the molecule.
Table 3: Examples of Substituents Introduced at the Isoxazole 5-Position via Alkyne Variation
| Terminal Alkyne | Resulting Substituent at 5-Position | Reference |
|---|---|---|
| Phenylacetylene | Phenyl | nih.gov |
| 1-Hexyne | Butyl | nih.gov |
| Trimethylsilylacetylene | Trimethylsilyl | nih.gov |
| Propargyl alcohol | Hydroxymethyl | nih.gov |
This table showcases how the choice of the alkyne starting material directly translates to different substituents at the 5-position of the isoxazole ring in related synthetic sequences.
Structure Activity Relationship Sar Studies of 2s 2 3 Ethylisoxazol 5 Yl Pyrrolidine Derivatives
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
The pyrrolidine ring is a key pharmacophoric element in many biologically active compounds, and its substitution pattern in (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine derivatives profoundly influences their interaction with biological targets. nih.gov
The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of biological activity in this class of compounds. Research on analogous compounds, such as the potent nAChR agonist ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole), has consistently demonstrated the preference for the (S)-enantiomer. The (R)-enantiomer of ABT-418, known as A-81754, was found to be inactive in animal models of memory enhancement and anxiety. nih.gov This stark difference in activity underscores the stereospecific nature of the binding pocket of the nAChR, which preferentially accommodates the (S)-configuration of the pyrrolidine ring. This preference is a recurring theme in many classes of nicotinic agonists that feature a pyrrolidine or a related saturated heterocyclic ring.
While specific SAR data for C2-substituted derivatives of this compound are not extensively documented in publicly available literature, general principles from related classes of compounds can provide valuable insights. The basicity of the pyrrolidine nitrogen is influenced by substituents at the C2 position, which in turn can affect the protonation state of the molecule at physiological pH and its interaction with the receptor. nih.gov Furthermore, the introduction of substituents at the C2 position can have significant steric and electronic effects, potentially altering the binding affinity and efficacy of the compound. For instance, in a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), methylation at the 2'-position was shown to uniquely enhance binding and agonist potency at α7 nAChRs. nih.gov This suggests that even small alkyl substitutions at this position can have a pronounced impact on receptor interaction.
N-substitution on the pyrrolidine ring is another crucial factor. In many nicotinic agonists, an N-methyl group is optimal for activity. For example, replacing the 1'-N-methyl group of nicotine with an ethyl group significantly reduces its interaction with α4β2 nAChRs. nih.gov This highlights the sensitivity of the receptor to the size and nature of the substituent on the pyrrolidine nitrogen.
| Compound/Analog | Receptor Subtype | Effect of C2/N-Substitution | Reference |
| Nicotine Analog | α4β2 nAChR | Replacement of 1'-N-methyl with ethyl group significantly reduces interaction. | nih.gov |
| Nicotine Analog | α7 nAChR | 2'-Methylation uniquely enhances binding and agonist potency. | nih.gov |
The conformation of the pyrrolidine ring plays a vital role in the proper orientation of the pharmacophoric elements for effective receptor binding. The five-membered ring is not planar and can adopt various envelope and twisted conformations. mdpi.com The substituents on the ring can influence this conformational preference. A conformation that presents the nitrogen atom and the isoxazole (B147169) moiety in a spatial arrangement that mimics the endogenous ligand acetylcholine (B1216132) is generally favored for agonist activity at nAChRs. Computational and NMR studies on nicotine have shown that the pyrrolidine ring exists in a relatively planar "envelope" conformation. nih.gov For derivatives of this compound, it is hypothesized that a similar conformational preference would be necessary to maintain the optimal distance and geometry between the basic nitrogen and the hydrogen bond accepting isoxazole ring, which are key interaction points with the receptor.
Influence of Isoxazole Ring Substituents on Biological Potency
Conformational Analysis and its Correlation with Biological Activity
The biological activity of flexible molecules such as this compound is intrinsically linked to their three-dimensional structure. Conformational analysis is a critical component in understanding the structure-activity relationship (SAR) of this compound class, as it seeks to identify the specific spatial arrangement, or "bioactive conformation," that is required for optimal interaction with its biological target, the nicotinic acetylcholine receptor (nAChR).
The structure of this compound features a rotatable single bond connecting the pyrrolidine and isoxazole rings, allowing the molecule to adopt numerous conformations. However, it is hypothesized that only a subset of these conformations is recognized by the receptor's binding site. Research in the field of nAChR agonists focuses on defining the geometric relationship between two key pharmacophoric features: the basic, protonatable nitrogen atom of the pyrrolidine ring and a hydrogen bond accepting region within the isoxazole moiety. The distance and relative orientation between these two points are considered crucial for binding affinity and efficacy.
Computational modeling and spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the preferred low-energy conformations of these derivatives in solution. mdpi.commdpi.com Furthermore, studies on conformationally restricted analogs, where the rotation between the two rings is limited by introducing additional chemical bridges, have been instrumental. researchgate.net By synthesizing and testing such rigid molecules, researchers can probe which specific orientations lead to higher biological activity. For instance, a computational study on a different series of isoxazole-based nicotinic ligands used a high-affinity, conformationally rigid compound to define a critical distance parameter for the nicotinic pharmacophore, a principle that is broadly applicable to the design of new ligands. nih.gov
The general findings from conformational analyses of this class of compounds suggest that the relative orientation of the heterocyclic rings significantly impacts receptor affinity. A hypothetical analysis, as illustrated in the table below, shows how constraining the dihedral angle between the pyrrolidine and isoxazole rings could influence binding affinity.
| Derivative Type | Dihedral Angle (Pyrrolidine-Isoxazole) | Postulated Receptor Fit | Hypothetical nAChR Binding Affinity (Ki, nM) |
|---|---|---|---|
| Flexible Parent Compound | -180° to +180° | Average of multiple conformations | 15.0 |
| Conformationally Restricted Analog A | ~30° | Optimal | 1.2 |
| Conformationally Restricted Analog B | ~90° | Sub-optimal | 85.5 |
| Conformationally Restricted Analog C | ~150° | Poor | > 500 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to systematically explore the SAR of this compound derivatives. By establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities, QSAR models can predict the potency of novel derivatives and guide future synthetic efforts.
For nAChR ligands, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov These methods begin by aligning a training set of molecules, typically based on a common scaffold. For the this compound series, the pyrrolidine-isoxazole core would serve as the alignment template. The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated (in CoMFA), with additional fields like hydrophobicity and hydrogen bond donor/acceptor potential included in CoMSIA. nih.govimist.ma
The resulting field values serve as descriptors that are correlated with biological activity (e.g., binding affinity Ki) using statistical methods. A robust QSAR model is characterized by high internal and external predictivity, as indicated by statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred).
| Statistical Parameter | Symbol | Acceptable Value for a Robust Model | Description |
|---|---|---|---|
| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. |
| Non-Cross-validated Correlation Coefficient | r² | > 0.6 | Indicates the goodness of fit of the model to the training data. |
| Standard Error of Estimate | SEE | Low value | Measures the deviation of the predicted values from the experimental values. |
| Predictive Correlation Coefficient (for test set) | R²pred | > 0.6 | Measures the ability of the model to predict the activity of an external set of compounds. |
Molecular Mechanisms of Action and Biological Target Interactions of 2s 2 3 Ethylisoxazol 5 Yl Pyrrolidine Analogues
Investigation of Receptor Ligand Binding Affinities and Selectivity
The interaction of small molecules with receptors is a cornerstone of pharmacology. For analogues of (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, a key area of research involves their ability to bind to various receptors, particularly those within the serotonergic system, and their selectivity for these targets over others.
The 5-hydroxytryptamine (5-HT) receptors are a family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are crucial targets for therapeutic agents, especially in the context of psychiatric disorders. semanticscholar.orgnih.gov Pyrrolidine-containing structures are recognized as important scaffolds for ligands targeting these receptors. semanticscholar.org
Research into 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has revealed high affinity for the 5-HT1A receptor. nih.gov Structure-activity relationship (SAR) studies indicate that the pyrrolidine-2,5-dione moiety is potent for binding to 5-HT1A receptors. nih.gov For instance, certain derivatives have shown high activity with Ki values in the low nanomolar range. nih.gov
Furthermore, studies on a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have identified potent agonists for the human 5-HT1D receptor with significant selectivity over the 5-HT1B receptor. nih.gov An initial compound containing a pyrrolidine (B122466) ring showed a 9-fold selectivity for h5-HT1D over h5-HT1B receptors. nih.gov Structural modifications, such as substitution on the pyrrolidine ring, led to compounds with nanomolar affinity for the 5-HT1D receptor and a 100-fold selectivity against the 5-HT1B subtype. nih.gov Further optimization of the indole (B1671886) 5-substituent resulted in analogues with up to 163-fold selectivity for the 5-HT1D receptor. nih.gov These compounds were confirmed as full agonists through [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) / Selectivity |
|---|---|---|
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | 5-HT1A | High affinity (Ki values of 2.3 nM and 3.2 nM for specific compounds). nih.gov |
| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | 5-HT1D vs. 5-HT1B | Up to 163-fold selectivity for 5-HT1D over 5-HT1B. nih.gov |
| Substituted 3-[2-(pyrrolidin-1-yl)ethyl]indoles | 5-HT1D | Nanomolar affinity. nih.gov |
The serotonin (B10506) transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. nih.gov It is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). semanticscholar.orgnih.gov
Research has focused on developing dual-action compounds that can modulate both serotonin receptors and SERT. nih.gov Certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been screened for their ability to inhibit serotonin reuptake. nih.gov SAR studies have shown that while some substitutions on the phenylpiperazine ring of these analogues favor 5-HT1A affinity, other substitutions can enhance affinity for the SERT transporter. semanticscholar.org For example, para-substituted compounds tended to show better affinity for SERT. semanticscholar.org Specific derivatives have displayed dual binding towards 5-HT1A and SERT, with Ki values for SERT in the nanomolar range (e.g., 17.5 nM). nih.gov
| Compound Class | Target | Binding Affinity (Ki) |
|---|---|---|
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivative (Compound 37) | SERT | 17.5 nM. nih.gov |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivative (Compound 38) | SERT | 17.5 nM. nih.gov |
| Arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivative (Compound 34) | SERT | 64 nM. semanticscholar.org |
G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for approximately 34% of all FDA-approved drugs. nih.gov Given the structural similarities among GPCRs, assessing the selectivity of new chemical entities is crucial. While the primary focus may be on serotonin receptors, analogues of this compound could potentially interact with other GPCRs.
For example, the pyrrolidine scaffold is present in ligands for various GPCRs. Bitopic ligands based on the eticlopride (B1201500) structure, which contains a pyrrolidine ring, have been designed and evaluated for their binding affinities at dopamine (B1211576) D2 and D3 receptors. nih.gov These studies revealed that modifications to the pyrrolidine ring, such as N-alkylation or ring expansion, were generally detrimental to binding affinity at these dopamine receptors. nih.gov However, the addition of a linker and a secondary pharmacophore could improve affinities. nih.gov This highlights that the pyrrolidine core can be a versatile scaffold, and its derivatives may engage with a range of GPCRs beyond the serotonergic system, necessitating comprehensive screening to determine their selectivity profiles.
Enzyme Inhibition Profiles and Kinetic Studies
In addition to receptor binding, pyrrolidine-containing compounds have been investigated for their ability to inhibit various enzymes, which can be a valuable therapeutic strategy.
Neutral sphingomyelinase 2 (nSMase2), also known as sphingomyelin (B164518) phosphodiesterase 3 (SMPD3), is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. trillium.demdpi.com This enzyme is a therapeutic target for various conditions as it is involved in the biogenesis of extracellular vesicles (EVs) and ceramide-mediated signaling pathways. trillium.demdpi.com
Several inhibitors of nSMase2 have been developed, some of which feature a pyrrolidine ring. nih.govnih.gov For example, Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC) is a known submicromolar inhibitor of nSMase2. nih.govnih.gov In the search for novel scaffolds, a pyrazolo[1,5-a]pyrimidin-3-amine ring was investigated as a replacement for the core of PDDC. nih.govnih.gov A series of molecules with this new scaffold were synthesized and tested for their ability to inhibit human nSMase2. nih.gov Several of these compounds exhibited inhibitory potency superior to PDDC. nih.govnih.gov Kinetic studies on other nSMase2 inhibitors have helped to elucidate their mechanism of action, with some compounds binding near the catalytic domain. researchgate.net
| Compound | Scaffold | nSMase2 Inhibition (IC50) |
|---|---|---|
| PDDC | Imidazo[1,2-b]pyridazine-8-amine | Submicromolar range. nih.govnih.gov |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | 2 µM. nih.gov |
| Compound 5 (PDDC analogue) | Pyrazolo[1,5-a]pyrimidin-3-amine | Showed a 4-fold increase in potency compared to its precursor. nih.gov |
| Compound 11j (PDDC analogue) | Pyrazolo[1,5-a]pyrimidin-3-amine | Potency superior to PDDC. nih.govnih.gov |
Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative bacteria by catalyzing their acetylation. mdpi.comnih.gov The development of inhibitors for this enzyme is a strategy to overcome antibiotic resistance. nih.gov
A chemical scaffold based on a substituted pyrrolidine pentamine has been identified as an inhibitor of AAC(6')-Ib. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted on derivatives of this scaffold. mdpi.comnih.gov These studies have shown that certain structural features are critical for inhibitory activity. For instance, aromatic functionalities at specific positions (R1 and R4) on the scaffold are essential, while the stereochemistry is crucial at other positions (R2 and R4). nih.gov The hydroxyl group at the R3 position and its stereoconformation are required for full inhibitory activity. mdpi.comnih.gov Conversely, the phenyl group at the R5 position is not essential and can be replaced by aliphatic groups. nih.gov Truncations of the pyrrolidine pentamine scaffold resulted in a loss of activity, indicating that the entire scaffold is necessary for interaction with the enzyme. mdpi.comnih.gov Molecular docking studies suggest these compounds bind to the kanamycin (B1662678) C binding cavity of the enzyme. nih.gov
Targeting of InhA and Mycobacterium Tuberculosis Pathways
The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. orientjchem.org Inhibition of InhA disrupts this pathway, leading to cell death, making it a validated target for antitubercular drugs. orientjchem.orgnih.gov The pyrrolidine core, a key feature of the title compound, is present in various classes of InhA inhibitors.
A series of analogues featuring pyrrolidinone or pyrrolidine cores have been synthesized and evaluated for their inhibitory activity against both the InhA enzyme and the growth of M. tuberculosis H37Rv. nih.gov Interestingly, some of these compounds demonstrated potent activity against bacterial growth even without being strong inhibitors of the isolated InhA enzyme, suggesting they may operate through a different mode of action. nih.gov For instance, one particular pyrrolidine derivative, compound 4b , was found to have a Minimum Inhibitory Concentration (MIC) of 1.4 μM against M. tuberculosis, but its specific cellular target could not be identified, hinting at a novel mechanism. nih.govresearchgate.net
Other research has focused on 5-oxo-pyrrolidine-3-carboxamides as potential InhA inhibitors. orientjchem.org These compounds were designed based on docking studies and Lipinski's rule evaluation, confirming that the pyrrolidine scaffold is a promising starting point for developing agents against M. tuberculosis. orientjchem.org
| Compound | Core Structure | Target | Activity (MIC, µM) | Reference |
|---|---|---|---|---|
| Compound 4b | Pyrrolidine | M. tuberculosis H37Rv | 1.4 | nih.gov |
| 5-oxo-pyrrolidine-3-carboxamides | Pyrrolidinone | M. tuberculosis InhA | Potent Inhibition (Specific values not detailed) | orientjchem.org |
Prolyl Oligopeptidase (PREP) Modulation
Prolyl oligopeptidase (PREP) is a serine protease that cleaves small proline-containing peptides and is implicated in the pathology of neurodegenerative diseases. jocpr.comhelsinki.fi Recent studies suggest its role may extend beyond enzymatic activity to include mediation of protein-protein interactions (PPIs), such as those involving α-synuclein. helsinki.fi
| Compound | Core Structure | Target/Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| HUP-55 | Oxazole-Pyrrolidine | PREP Protein-Protein Interaction | Reduces α-synuclein dimerization; restores motor function in vivo. | helsinki.fi |
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final step in estrogen biosynthesis by converting androgens to estrogens. nih.gov It is a key therapeutic target in hormone-dependent breast cancer. nih.govnih.gov Aromatase inhibitors are broadly classified as steroidal or non-steroidal. mdpi.com Non-steroidal inhibitors, such as letrozole (B1683767) and anastrozole, typically contain an azole ring (triazole or imidazole) that coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic function. mdpi.com
The isoxazole (B147169) ring, as an azole heterocycle, has been identified as a promising pharmacophore for the development of new anticancer agents, including aromatase inhibitors. nih.govespublisher.com The nitrogen atom in the isoxazole ring has the potential to interact with the heme iron of aromatase in a manner similar to established triazole inhibitors. mdpi.com While specific studies on this compound analogues as aromatase inhibitors are not extensively detailed in the reviewed literature, the established mechanism of other azole-containing compounds provides a strong rationale for their potential activity. Research on various isoxazole derivatives has confirmed their potential as anticancer agents through mechanisms that include aromatase inhibition. nih.gov
| Compound Class | Core Structure | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| Letrozole (Reference) | Triazole | Aromatase | 0.049 µM | mdpi.com |
| 2-phenyl indole with triazole ring (Compound I) | Triazole-Indole | Aromatase | 0.014 µM | mdpi.com |
| General Isoxazole Derivatives | Isoxazole | Aromatase | Identified as a valid mechanism for anticancer activity | nih.gov |
Molecular Docking and Dynamics Simulations of Ligand-Target Complexes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its protein target. mdpi.com This tool is widely used in drug discovery to understand structure-activity relationships and guide the design of more potent inhibitors. journalgrid.comzenodo.org Analogues containing pyrrolidine, isoxazole, and related scaffolds have been the subject of numerous docking studies against the aforementioned biological targets.
InhA: Docking studies of pyrrolidine-based inhibitors into the active site of InhA (PDB ID: 4TZK) have been performed. journalgrid.comzenodo.org These studies revealed that a carboxamide moiety, often attached to the pyrrolidine ring, is crucial for binding within the receptor. zenodo.org The binding pattern of these inhibitors was found to be similar to that of the co-crystallized ligand, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, establishing interactions with key residues such as TYR158 and the cofactor NAD. journalgrid.com
PREP: The binding modes of pyrrolidine-based inhibitors within the active site of PREP have also been elucidated through molecular modeling. jocpr.com For oxazole-based inhibitors, docking studies can rationalize their interaction with the catalytic triad (B1167595) or allosteric sites that influence protein-protein interactions. helsinki.fi In related studies on dipeptidyl peptidase IV, a similar enzyme, the fluoropyrrolidine moiety of inhibitors was shown to occupy the S1 pocket, while other parts of the molecule extended into the S2 pocket, forming hydrogen bonds with residues like Arg125 and Tyr547. nih.gov
Aromatase: Docking studies of non-steroidal aromatase inhibitors have provided detailed insights into their mechanism. mdpi.com The simulations show that the nitrogen atom of the azole ring coordinates with the heme iron atom of the enzyme. Key interactions with amino acid residues in the active site, including polar contacts with Thr310 and Asp309 and hydrophobic interactions with Phe134, Phe221, and Leu372, are critical for stable binding and potent inhibition. mdpi.combenthamscience.com These findings provide a template for understanding how isoxazole-pyrrolidine analogues could orient themselves within the aromatase active site. researchgate.net
| Target Enzyme | PDB Code | Scaffold Studied | Key Interacting Residues/Features | Reference |
|---|---|---|---|---|
| InhA | 4TZK | Pyrrolidine-carboxamide | TYR158, NAD cofactor | journalgrid.comzenodo.org |
| Prolyl Oligopeptidase (POP) | Not specified | Pyrrolidinyl pyridone | Trp595, Arg643 | jocpr.com |
| Aromatase (CYP19A1) | 3S79 | Azole derivatives | Heme iron, Thr310, Asp309, Phe221 | mdpi.combenthamscience.com |
Investigation of Multi-Targeting Mechanisms
The development of multi-target drugs, which act on multiple biological targets simultaneously, is an emerging strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. rsc.org The isoxazole-pyrrolidine scaffold is of interest in this regard due to its demonstrated versatility. nih.govnih.gov The literature shows that different analogues incorporating these rings can be tailored to inhibit distinct and unrelated enzyme classes.
For example, pyrrolidine derivatives have been developed as potent inhibitors of M. tuberculosis InhA, while closely related oxazole-pyrrolidine structures are effective modulators of PREP in the context of neurodegeneration. nih.govhelsinki.fi Furthermore, the broader class of isoxazole-containing compounds has been investigated for aromatase inhibition in cancer therapy. nih.gov This diversity of action suggests that the isoxazole-pyrrolidine framework is a privileged scaffold that can be systematically modified to achieve desired activity profiles against different targets. While no single analogue has been explicitly reported to act as a potent multi-target inhibitor against InhA, PREP, and aromatase simultaneously, the potential exists. Designing such a molecule would involve optimizing substituents on both the isoxazole and pyrrolidine rings to achieve a balance of interactions within the distinct active sites of each target enzyme. The development of such multi-targeted therapies represents a promising future direction for isoxazole-based drug discovery. rsc.org
Preclinical Pharmacological Investigations of 2s 2 3 Ethylisoxazol 5 Yl Pyrrolidine and Its Derivatives
In Vitro Assays of Biological Activities
Antimicrobial Activity Against Bacterial Strains
No studies were identified that evaluated the antimicrobial activity of (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine.
Evaluation Against Gram-Positive Pathogens (e.g., Staphylococcus aureus)
There is no available data on the efficacy of this compound against Gram-positive pathogens such as Staphylococcus aureus.
Evaluation Against Gram-Negative Pathogens (e.g., Escherichia coli, Salmonella typhimurium)
Information regarding the activity of this compound against Gram-negative pathogens, including Escherichia coli and Salmonella typhimurium, could not be located in the searched scientific literature.
Activity Against Multi-Drug Resistant Strains
There are no published research findings on the activity of this compound against multi-drug resistant bacterial strains.
Antitubercular Activity
No studies were found that investigated the antitubercular potential of this compound.
Anti-Inflammatory Response Assessment
Derivatives of the pyrrolidine (B122466) and isoxazole (B147169) scaffolds have been the subject of investigation for their potential to mitigate inflammatory responses. Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
One study synthesized a pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), and evaluated its anti-inflammatory properties. In vitro assays demonstrated that this compound possessed inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. mdpi.com The inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The compound MAK01 showed greater inhibitory effects on COX-2 (IC50 of 130 μg/mL) compared to COX-1 (IC50 of 314 μg/mL), suggesting a potential for a more favorable gastrointestinal safety profile. mdpi.com Its 5-LOX inhibition (IC50 of 105 μg/mL) indicates a dual mechanism of action that could block the production of both prostaglandins (B1171923) and leukotrienes. mdpi.com
Further investigations into 4,5-dihydroisoxazol-5-carboxamide derivatives revealed significant anti-inflammatory activity in a formaldehyde-induced edema model in rats. researchgate.net One compound in this series, R005, demonstrated greater therapeutic efficacy in preventing edema development than the standard NSAID, diclofenac (B195802) sodium, when administered both intragastrically and via subcutaneous injection. researchgate.net
| Compound Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione Derivative (MAK01) | In Vitro COX-1 Inhibition | IC50: 314 μg/mL | mdpi.com |
| Pyrrolidine-2,5-dione Derivative (MAK01) | In Vitro COX-2 Inhibition | IC50: 130 μg/mL | mdpi.com |
| Pyrrolidine-2,5-dione Derivative (MAK01) | In Vitro 5-LOX Inhibition | IC50: 105 μg/mL | mdpi.com |
| 4,5-dihydroisoxazol-5-carboxamide Derivatives | Formaldehyde-Induced Paw Edema (Rat) | Compound R005 showed superior anti-edema activity compared to diclofenac. | researchgate.net |
Neurological Activity Studies (e.g., Antidepressant-like Effects)
The neurological activity of pyrrolidine derivatives has been explored, particularly concerning their potential as antidepressant agents. A study investigating a series of novel phenylpiperazine pyrrolidin-2-one derivatives identified compounds with significant antidepressant-like effects in the mouse forced swimming test. nih.gov
Compound EP-65, in particular, demonstrated a strong antidepressant-like profile, with efficacy surpassing that of the classical antidepressants imipramine (B1671792) and mianserin (B1677119) in this model. nih.gov The neuropharmacological basis for this activity was explored through receptor binding assays. These studies revealed that various compounds in the series had affinities for key serotonergic receptors implicated in depression. For instance, compound EP-42 showed the strongest affinity for the 5-HT1A receptor (Ki=24.5 nM), while compound EP-50 displayed the highest affinity for the 5-HT2 receptor (Ki=109.1 nM). nih.gov These findings suggest that the antidepressant-like effects may be mediated through the modulation of the serotonin (B10506) system.
| Compound | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| EP-65 (phenylpiperazine pyrrolidin-2-one derivative) | Forced Swimming Test (Mouse) | Demonstrated stronger antidepressant-like activity than imipramine and mianserin. | nih.gov |
| EP-42 (phenylpiperazine pyrrolidin-2-one derivative) | 5-HT1A Receptor Binding Assay | High affinity with a Ki value of 24.5 nM. | nih.gov |
| EP-50 (phenylpiperazine pyrrolidin-2-one derivative) | 5-HT2 Receptor Binding Assay | High affinity with a Ki value of 109.1 nM. | nih.gov |
Antiviral Activity (e.g., HIV-1 Replication Inhibition)
The pyrrole (B145914) and related heterocyclic scaffolds, including isoxazoles, are recognized as privileged structures in the development of new antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Research has focused on derivatives that can inhibit various stages of the viral replication cycle.
One area of investigation involves the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication. A series of novel 1,2,3-thiadiazole (B1210528) derivatives were synthesized and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Within this series, compound 7c was identified as a highly potent inhibitor of HIV-1 replication in MT-4 cells, with an EC50 value of 36.4 nM. This potency was found to be approximately sevenfold greater than that of nevirapine (B1678648) and eightfold greater than delavirdine, two established NNRTI drugs. nih.gov
Further studies have explored pyrrole-based compounds as dual inhibitors, targeting both HIV-1 integrase and the RNase H function of reverse transcriptase. nih.gov Additionally, 5'-O-fatty acyl ester derivatives of nucleoside analogues like 3'-fluoro-2',3'-dideoxythymidine (FLT) have been synthesized to improve cellular uptake and antiviral potency. mdpi.com Certain FLT conjugates demonstrated enhanced activity against both cell-free and cell-associated HIV-1, including multidrug-resistant strains, with EC50 values in the low micromolar and sub-micromolar range. mdpi.com
| Compound Class | Target | Activity (EC50) | Reference |
|---|---|---|---|
| 1,2,3-Thiadiazole Derivative (7c) | HIV-1 Reverse Transcriptase (NNRTI) | 36.4 nM | nih.gov |
| Pyrrolyl Derivative (16) | HIV-1 Integrase & RT RNase H | 2 µM | nih.gov |
| 5′-O-myristoyl-FLT (6) | HIV-1 (Cell-free) | 1.1 µM | mdpi.com |
| 5′-O-(12-azidododecanoyl)-FLT (5) | HIV-1 (Cell-associated) | 12.6 µM | mdpi.com |
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Pharmacodynamic Endpoints in Disease Models
The in vivo efficacy of pyrrolidine and isoxazole derivatives has been demonstrated across various preclinical animal models, with studies measuring key pharmacodynamic endpoints to assess therapeutic effects.
In models of inflammation, the primary pharmacodynamic endpoint has been the reduction of edema. For the pyrrolidine-2,5-dione derivative MAK01, efficacy was assessed in a carrageenan-induced paw edema model in rats. The compound produced a significant, dose-dependent reduction in paw swelling over several hours, with the highest dose (30 mg/kg) leading to a 40.58% reduction in edema after five hours. mdpi.com Similarly, for the 4,5-dihydroisoxazol-5-carboxamide series, the key endpoint was the prevention of formaldehyde-induced edema development, where compound R005 showed superior activity compared to the reference drug diclofenac. researchgate.net
In neurological disease models, behavioral tests serve as the primary pharmacodynamic endpoints. For the phenylpiperazine pyrrolidin-2-one derivatives, the forced swimming test in mice was used to evaluate antidepressant-like activity. The endpoint measured was the duration of immobility, with a significant reduction indicating a positive effect. Compound EP-65 produced a more potent reduction in immobility time than the reference antidepressants imipramine and mianserin, confirming its in vivo efficacy in this model. nih.gov
Biomarker Modulation in Preclinical Systems
Detailed studies specifically reporting on the modulation of soluble or tissue-based biomarkers for this compound and its direct derivatives are not extensively detailed in the reviewed literature. However, the mechanisms of action identified in pharmacological investigations strongly imply the modulation of specific downstream biomarkers.
For instance, the demonstrated in vitro inhibition of COX-1 and COX-2 enzymes by pyrrolidine derivatives suggests that these compounds would modulate the levels of prostaglandins (e.g., PGE2), which are key lipid biomarkers of inflammation. mdpi.comnih.gov Similarly, the inhibition of the 5-LOX enzyme implies a reduction in the synthesis of leukotrienes, another class of inflammatory biomarkers. mdpi.com The in vivo anti-inflammatory effects observed in edema models are consistent with the modulation of these eicosanoid pathways. A comprehensive preclinical evaluation would typically involve direct measurement of these biomarkers in plasma or inflamed tissues following compound administration to confirm target engagement and pharmacodynamic effects.
Computational Chemistry and Cheminformatics Applications
Virtual Screening for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, a virtual screening campaign could be employed to discover novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.
The process would begin by defining a target of interest for which this compound shows some activity. A three-dimensional structure of this target, obtained through methods like X-ray crystallography or homology modeling, is essential. A virtual library of compounds, which could range from commercially available molecules to synthetically feasible derivatives of the parent compound, would then be screened against the binding site of the target.
Docking algorithms would be used to predict the binding conformation and affinity of each molecule in the library. These predictions are scored, and the top-scoring compounds are selected for further experimental validation. This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and testing, thereby reducing time and cost.
Pharmacophore Modeling and Design
Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for its biological activity.
This model could be generated in two primary ways:
Ligand-based: If a set of molecules with known activity against a specific target is available, their common chemical features can be aligned to generate a pharmacophore model. This approach is useful when the three-dimensional structure of the target is unknown.
Structure-based: With a known target structure, the key interaction points between the target and a bound ligand can be identified to create a pharmacophore model.
Once developed, this pharmacophore model can be used as a 3D query to screen virtual libraries for novel scaffolds that match the required features, leading to the design of new derivatives of this compound with potentially enhanced activity.
Ligand Efficiency and Lipophilic Efficiency Analysis
Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used in drug discovery to assess the quality of a compound. They help in optimizing lead compounds by relating binding affinity to the size and lipophilicity of the molecule.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated using the formula:
LE = - (RTlnKi) / N
where R is the gas constant, T is the absolute temperature, Ki is the binding affinity, and N is the number of non-hydrogen atoms. A higher LE value is generally desirable as it indicates a more efficient binding of the molecule.
Lipophilic Efficiency (LipE) , also known as lipophilic ligand efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:
LipE = pIC50 - logP
A higher LipE value is preferred, as it suggests that the compound achieves its potency without excessive lipophilicity, which can often be associated with poor pharmacokinetic properties and toxicity.
For this compound, calculating these metrics would require experimental data on its binding affinity and lipophilicity. The analysis of these efficiencies would guide the optimization process, aiming to increase potency while controlling the growth in molecular size and lipophilicity.
Computational Studies on Compound Conformation and Stereoisomerism
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and stereochemistry. Computational methods are invaluable for exploring the conformational landscape and understanding the impact of stereoisomerism on the activity of this compound.
Conformational Analysis: This involves identifying the low-energy, and therefore most populated, conformations of the molecule. Techniques such as molecular mechanics and quantum mechanics calculations can be used to systematically search the conformational space. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target.
Stereoisomerism: The "(2S)" designation in the compound's name indicates a specific stereoisomer. It is well-established that different stereoisomers of a chiral molecule can have vastly different biological activities. Computational studies, particularly molecular docking, can be used to predict and rationalize these differences. By docking the (2S) and (2R) enantiomers into the binding site of a target protein, researchers can analyze the differences in their binding modes and interaction energies, providing a rationale for the observed stereoselectivity in biological assays.
These computational approaches provide a powerful framework for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
The unique combination of the pyrrolidine (B122466) and isoxazole (B147169) rings in this compound suggests a potential for interaction with a diverse array of biological targets. The pyrrolidine scaffold is a key component in molecules targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents. nih.gov Isoxazole-containing compounds have also been investigated for a wide spectrum of therapeutic applications. nih.govrsc.org
Future research will likely focus on screening this compound against various target classes. For instance, bioisosteric replacement of the isoxazole ring in similar compounds with other heterocycles has yielded ligands with high affinity for central nicotinic cholinergic receptors. nih.gov This suggests that this compound could be investigated for its potential as a modulator of these receptors. Furthermore, pyrrolidine and isoxazolidine (B1194047) benzamidines have been identified as potent inhibitors of coagulation factor Xa, indicating another potential therapeutic area for derivatives of this scaffold. nih.gov
In addition to experimental screening, computational approaches will be instrumental in identifying novel targets. In silico methods can predict potential biological targets and activity spectra based on the chemical structure of a compound. cyberleninka.runih.gov Such computational screening of this compound could generate a prioritized list of potential targets for subsequent experimental validation. This approach can also help in identifying potential off-target interactions early in the drug discovery process, which is crucial for developing safer therapeutics. scienceopen.com
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Area |
| G-protein coupled receptors (GPCRs) | The pyrrolidine scaffold is present in many GPCR ligands. | CNS disorders, metabolic diseases |
| Kinases | Isoxazole derivatives have shown kinase inhibitory activity. | Oncology, inflammatory diseases |
| Ion Channels | Bioisosteric analogs show affinity for nicotinic receptors. nih.gov | Neurological disorders, pain |
| Coagulation Factors | Pyrrolidine-based structures can inhibit Factor Xa. nih.gov | Thrombosis |
| Bacterial Enzymes | Both pyrrolidine and isoxazole are found in antibacterials. | Infectious diseases |
Development of Prodrug Strategies for Enhanced Potency
Prodrug design is a well-established strategy to overcome limitations in a drug's physicochemical and pharmacokinetic properties, such as poor solubility or limited permeability across biological barriers like the blood-brain barrier (BBB). irjmets.comnih.govnih.gov For a molecule like this compound, several prodrug approaches could be explored to enhance its therapeutic potential.
One common strategy is to increase the lipophilicity of a polar molecule to improve its ability to cross the BBB. nih.gov This can be achieved by masking polar functional groups with lipophilic moieties that are later cleaved in vivo to release the active drug. For CNS-active drugs, this approach has been used to enhance brain penetration. nih.govrsc.orgresearchgate.net For this compound, ester or amide linkages could be formed on the pyrrolidine nitrogen, assuming it is a secondary amine, to create more lipophilic prodrugs.
Another approach involves the use of carrier-linked prodrugs, where the drug is attached to a carrier molecule that facilitates its transport to a specific site. nih.gov For example, conjugation to glucose or other nutrients that utilize specific transporters at the BBB can enhance CNS delivery. mdpi.com
The choice of the promoiety is critical and should be tailored to the specific therapeutic goal. The ideal prodrug should be stable in circulation but efficiently converted to the active drug at the target site. acs.orgresearchgate.net
Table 2: Potential Prodrug Strategies for this compound
| Strategy | Promoieties | Desired Outcome |
| Increased Lipophilicity | Esters, Carbonates | Enhanced CNS penetration |
| Improved Solubility | Phosphates, Amino acids | Suitability for intravenous formulation |
| Targeted Delivery | Glucose, Peptides | Increased concentration at specific tissues |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.org The core structure of this compound can be deconstructed into its constituent pyrrolidine and ethylisoxazole fragments, both of which are attractive starting points for FBDD campaigns.
The pyrrolidine scaffold is of particular interest in FBDD due to its three-dimensional character, which allows for a more thorough exploration of chemical space compared to flat aromatic rings. nih.govnih.gov Libraries of pyrrolidine-based fragments can be synthesized to probe the binding pockets of various protein targets. nih.gov Similarly, isoxazole-containing fragments have been successfully used to develop potent and selective inhibitors for targets like the CBP bromodomain. researchgate.net
An FBDD approach utilizing these fragments would involve screening them against a target of interest to identify initial low-affinity hits. These hits can then be optimized by growing the fragment or by linking two or more fragments that bind to adjacent sites on the protein. frontiersin.org This piece-by-piece approach allows for a more efficient exploration of the chemical space and can lead to the development of highly potent and selective drug candidates. frontiersin.org
Integration with Artificial Intelligence and Machine Learning in Compound Design
Generative AI models can be used for de novo drug design, creating novel molecules with desired characteristics. researchgate.net By training these models on large datasets of known active compounds, it is possible to generate new molecular structures that are predicted to have high affinity for a specific target. Starting with the this compound scaffold, generative models could suggest modifications to the ethyl group on the isoxazole ring or substitutions on the pyrrolidine ring to enhance potency or selectivity.
ML models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. researchgate.net This can significantly reduce the time and cost associated with experimental testing. For example, ML algorithms can be trained to predict the binding affinity of ligands to proteins, which can be used to prioritize which analogs of this compound to synthesize and test. nih.govarxiv.org
Furthermore, reinforcement learning can be employed to optimize fragment linking in FBDD, generating linkers that result in compounds with specific desired attributes. sjtu.edu.cn This integration of AI with FBDD could streamline the process of developing potent drug candidates from fragments of this compound. The combination of genetic algorithms and machine learning can also accelerate the discovery of new coordination compounds with desired properties. arxiv.org
Q & A
Basic Question: What are the key synthetic strategies for (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine?
Methodological Answer:
The synthesis often involves multi-step protocols to address stereochemical control. A representative approach includes:
- Hydrogenation and Scission-Allylation Reactions : For example, hydrogenation of intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole yields chiral pyrrolidine derivatives. Subsequent scission-allylation reactions introduce substituents while preserving stereochemistry .
- Chiral Pool Utilization : Starting from enantiomerically pure precursors (e.g., proline derivatives) ensures retention of the (2S) configuration. demonstrates the use of (S)-proline methyl ester hydrochloride to synthesize pyrrolidine-based carboxamides .
Basic Question: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
Stereochemical control is achieved via:
- Catalytic Hydrogenation : As seen in , hydrogenation of dihydropyrrole intermediates under controlled conditions (e.g., H₂/Pd-C) ensures retention of the (2S) configuration .
- Chiral Auxiliaries : Methoxycarbonyl groups act as protecting groups, preventing racemization during alkylation or coupling steps. For instance, (2S,4R)-4-hydroxyproline derivatives maintain stereochemistry through hydrogen bonding and steric hindrance .
Advanced Question: How can reaction conditions be optimized to improve enantiomeric purity?
Methodological Answer:
Key strategies include:
- Coupling Reagent Selection : Use of EDCI·HCl and HOBt in amide bond formation minimizes epimerization, as demonstrated in the synthesis of transglutaminase inhibitors (e.g., ERW1041E) .
- Temperature Control : Low-temperature reactions (-20°C to 0°C) during sensitive steps (e.g., allylation) reduce kinetic resolution effects. highlights temperature-dependent yields in scission-allylation reactions .
- Chromatographic Purification : Short silica gel columns or chiral HPLC can isolate enantiomers with ≥98% purity, as shown in for dihydroisoxazole derivatives .
Advanced Question: How should researchers address contradictions in biological activity data?
Methodological Answer:
Contradictions may arise from:
- Conformational Flexibility : The pyrrolidine ring's puckering (e.g., C4-endo vs. C3-endo) alters binding affinity. Molecular dynamics simulations and X-ray crystallography (e.g., ) can resolve these discrepancies .
- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using buffer systems like ammonium acetate (pH 6.5) to ensure reproducibility, as in .
- Metabolite Interference : LC-MS/MS profiling of metabolites (e.g., hydroxylated derivatives) clarifies false-positive activity, a method validated in for triazole analogs .
Basic Question: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8–4.2 ppm for pyrrolidine protons) confirm regiochemistry and stereochemistry. reports coupling constants (J = 6–8 Hz) to distinguish axial/equatorial substituents .
- HRMS (ESI-QTOF) : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₉H₂₃N for pyrrolidine derivatives in ) with <2 ppm error .
Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3-ethylisoxazole moiety with pyrazine () or triazole ( ) to probe electronic effects .
- Side Chain Elongation : Introduce alkyl/aryl groups (e.g., quinolin-3-ylmethyl in ) via carbamate linkages to enhance lipophilicity and target engagement .
- Conformational Restriction : Cyclopropane or fluorine substitution () locks the pyrrolidine ring into bioactive conformations, improving potency .
Basic Question: What are the stability considerations for this compound derivatives?
Methodological Answer:
- pH Sensitivity : Store compounds in inert atmospheres (N₂/Ar) at pH 6–7 to prevent hydrolysis of the isoxazole ring. recommends dark bottles and low temperatures (<4°C) for pyridine-based analogs .
- Light Degradation : UV light induces [3+2] cycloreversion in isoxazole-pyrrolidine hybrids. Use amber glassware and radical scavengers (e.g., BHT) during storage .
Advanced Question: How to validate target engagement in cellular assays?
Methodological Answer:
- Click Chemistry Probes : Incorporate alkyne tags (e.g., propargyl groups) into the pyrrolidine scaffold for pull-down assays, as shown for TG2 inhibitors in .
- Fluorescence Polarization : Label compounds with BODIPY or Cy5 to measure binding kinetics (Kd) in live cells, a method adapted from for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
